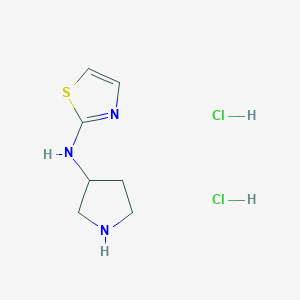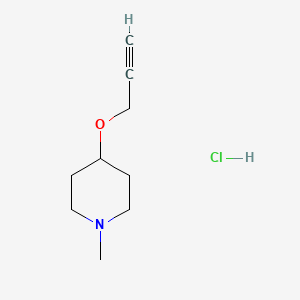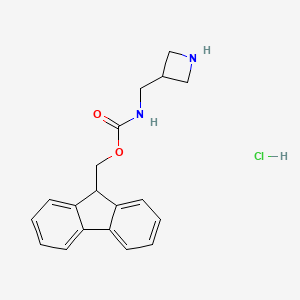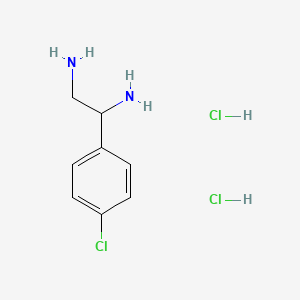
1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride
Overview
Description
“1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 1965309-94-7 . It has a molecular weight of 243.56 . The compound appears as an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H11ClN2.2ClH/c9-7-1-3-8(4-2-7)11-6-5-10;;/h1-4,11H,5-6,10H2;2*1H . This indicates that the compound has a chlorophenyl group attached to an ethane-1,2-diamine moiety, and it’s further combined with two hydrochloride ions. Physical And Chemical Properties Analysis
The compound is an off-white solid . It has a molecular weight of 243.56 .Scientific Research Applications
Synthesis and Characterization of SBL
- Application Summary : SBL is synthesized by condensation of 4-chloroacetophenone with ethylenediamine in methanol in the presence of H2SO4 as a catalyst .
- Methods of Application : The synthesis involves the reaction of 4-chloroacetophenone with ethylenediamine in methanol, catalyzed by sulfuric acid .
- Results or Outcomes : The structure of SBL was elucidated by spectroscopic (1H-NMR, 13C-NMR, IR and MS) and elemental analyses, and also confirmed by XRD .
Preparation of Metal Complexes
- Application Summary : The synthesized SBL was used to prepare metal complexes with Pb+2 and Cd+2 .
- Methods of Application : The structures of the complexes were elucidated by IR, MS, and elemental analyses . Based on electronic spectra and magnetic moment data, octahedral geometry was proposed for the synthesized complexes .
- Results or Outcomes : The conductivity data showed the non-electrolytic nature of the complexes .
Biological Screening
- Application Summary : The SBL and its complexes were subjected to measure their biological potential against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli bacteria .
- Methods of Application : The antibacterial potential of SBL and its complexes were tested against the mentioned bacteria .
- Results or Outcomes : SBL showed non-significant antibacterial potential whereas complexes showed moderate potential as compared to standard impinium .
Toxicity Testing
- Application Summary : The toxicity of SBL and its complexes were tested with brine shrimp larvae .
- Methods of Application : The toxicity was measured by observing the effect on brine shrimp larvae .
- Results or Outcomes : The complexes showed a more toxic effect than the SBL .
Stability Constants Determination
- Application Summary : Experiments were conducted to determine the stability constants of SBL with CuCl2, Cu(OAc)2, CoCl2, and Co(NO3)2 .
- Methods of Application : The stability constants were determined by conducting experiments with the mentioned compounds .
- Results or Outcomes : SBL showed the highest stability constants with Cu(OAc)2 which is 1.550×10^7 at 1:1 (L:M) and second highest with Co(NO3)2 which is 6.861×10^6 at 3:2 (L:M) .
Use as Ligand
- Application Summary : Ethylenediamine, a similar compound to “1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride”, is often used as a ligand in coordination chemistry .
- Methods of Application : Ethylenediamine can bind to metal ions through its two amine groups, forming complexes .
- Results or Outcomes : The use of ethylenediamine as a ligand has led to a wide variety of metal-ethylenediamine complexes, which have diverse properties and applications .
Safety And Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVCBKWSTIEQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride | |
CAS RN |
40658-64-8 | |
| Record name | 1-(4-chlorophenyl)ethane-1,2-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




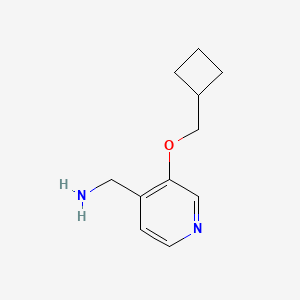
![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472833.png)
![N-(pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472836.png)
![3-(Prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1472838.png)
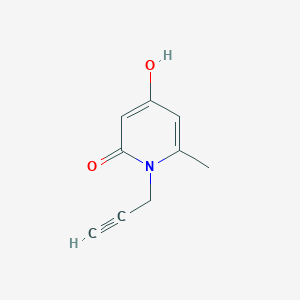
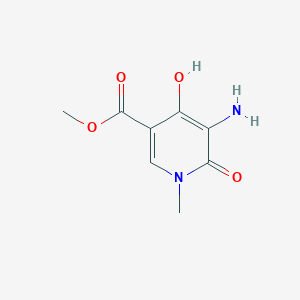
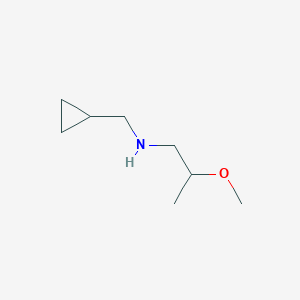
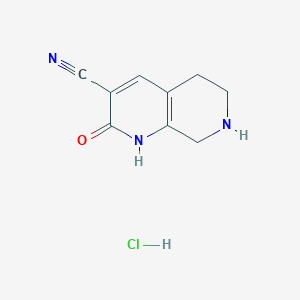
![2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472843.png)
![2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472845.png)
